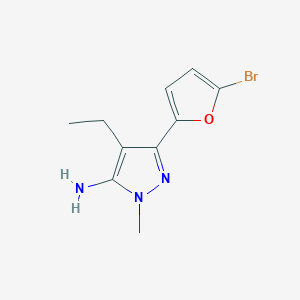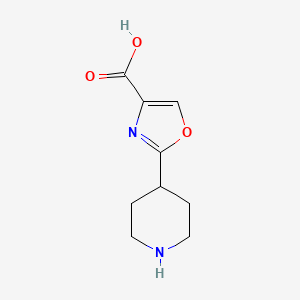
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1h-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features a brominated furan ring attached to a pyrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine typically involves the following steps:
Bromination of Furan: The starting material, furan, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromofuran.
Formation of Pyrazole Ring: The brominated furan is then reacted with ethyl hydrazine and methyl hydrazine under acidic or basic conditions to form the pyrazole ring.
Final Coupling: The intermediate is then coupled with an appropriate amine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: De-brominated or hydrogenated products.
Substitution: Various substituted furan derivatives.
科学的研究の応用
3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-amine: Lacks the methyl group on the pyrazole ring.
3-(5-Bromofuran-2-yl)-4-methyl-1H-pyrazol-5-amine: Lacks the ethyl group on the pyrazole ring.
3-(5-Bromofuran-2-yl)-4-ethyl-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine group.
Uniqueness
The presence of both the ethyl and methyl groups on the pyrazole ring, along with the brominated furan ring, makes 3-(5-Bromofuran-2-yl)-4-ethyl-1-methyl-1H-pyrazol-5-amine unique
特性
分子式 |
C10H12BrN3O |
|---|---|
分子量 |
270.13 g/mol |
IUPAC名 |
5-(5-bromofuran-2-yl)-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12BrN3O/c1-3-6-9(13-14(2)10(6)12)7-4-5-8(11)15-7/h4-5H,3,12H2,1-2H3 |
InChIキー |
MWVGHODBCLZDOI-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N(N=C1C2=CC=C(O2)Br)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)


![tert-butyl N-[(4-hydroxyquinolin-2-yl)methyl]carbamate](/img/structure/B13554565.png)

![4-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13554574.png)
![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)



